molecular formula C10H8FN3O2 B2426965 methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 578703-92-1

methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2426965
CAS RN: 578703-92-1
M. Wt: 221.191
InChI Key: KQUCFEYHCAKTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate, also known as MTFMT, is a synthetic compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Scientific Research Applications

Long-Range Fluorine-Proton Coupling

Triazole derivatives, including those with a methyl group at the 4-position and a 2-fluorophenyl substituent, exhibit long-range fluorine-proton coupling. This phenomenon has been observed in the NMR spectra of such compounds, indicating close spatial proximity between the fluorine and methyl groups, confirmed by X-ray analysis (Kane, Dalton, StaegerMichael, & Huber, 1995).

Antiviral Properties

Some N-amino-1,2,3-triazole derivatives, specifically 1-(4-Fluoro-phenylamino)-5-methyl-1H-[1,2,3]-triazole-4-carboxylic acid hydrazides, have shown significant antiviral effects against Cantagalo virus replication in cell cultures (Jordão et al., 2009).

Structural Characterization

Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles have been synthesized and characterized. These compounds are essentially planar, except for one fluorophenyl group, which is oriented roughly perpendicular to the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antibacterial Activity

Novel triazole analogues of piperazine, including those derived from 5-methyl-1-phenyl-1H1,2,3-triazole-4-carboxylic acid, have been evaluated for antibacterial activity against human pathogenic bacteria, demonstrating significant inhibition of bacterial growth (Nagaraj, Srinivas, & Rao, 2018).

Antimicrobial Studies

A class of 1,2,4-triazole derivatives, including 3-(3,4-substituted-phenyl)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazoles, was synthesized and exhibited enhanced pharmacological properties with alkyl, alkoxy, and halogen substituents. These compounds showed to be effective antimicrobial agents (Desabattina et al., 2014).

Synthesis in Organic Chemistry

A novel synthesis approach for 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, an important intermediate for various drug syntheses, was developed, highlighting the versatility of triazole derivatives in organic synthesis (Liu et al., 2015).

Gold(I) Complex Application

Methyl 1H-1,2,3-triazole-4-carboxylate has been used as a ligand for gold(I) cations, showing excellent catalytic efficiency in allene synthesis and alkyne hydration. This application underscores the compound's utility in catalysis and organic reactions (Hu et al., 2019).

properties

IUPAC Name

methyl 1-(4-fluorophenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-16-10(15)9-6-14(13-12-9)8-4-2-7(11)3-5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUCFEYHCAKTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.